molecular formula C20H20N2O4 B14511287 Benzene-1,2-diamine bis(benzoic acid) CAS No. 63082-95-1

Benzene-1,2-diamine bis(benzoic acid)

Cat. No.: B14511287
CAS No.: 63082-95-1
M. Wt: 352.4 g/mol
InChI Key: CDINKCFZXDDTHP-UHFFFAOYSA-N
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Description

Benzene-1,2-diamine bis(benzoic acid) is a benzimidazole-derived compound synthesized via the condensation of benzene-1,2-diamine (o-phenylenediamine) with dicarboxylic acids. Its structure features two benzoic acid moieties linked to the aromatic diamine core, forming a bis-benzimidazole system. Key synthetic methods include:

  • Microwave-assisted synthesis: Achieves a 40% yield under solvent-free conditions with 140 W irradiation for 15 minutes .
  • Traditional reflux methods: Lower yields (8–12%) due to prolonged reaction times (96 hours) in acidic conditions . This compound is notable for its role in polymer chemistry, particularly in synthesizing polybenzimidazoles (PBIs) for high-performance membranes .

Properties

CAS No.

63082-95-1

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzene-1,2-diamine;benzoic acid

InChI

InChI=1S/2C7H6O2.C6H8N2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-4H,7-8H2

InChI Key

CDINKCFZXDDTHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N

Origin of Product

United States

Preparation Methods

Table 1: Molecular Characteristics

CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
63082-95-1 C₂₀H₂₀N₂O₄ 352.384 1:2 stoichiometry (diamine:benzoic acid)
63082-94-0 C₁₃H₁₄N₂O₂ 230.262 1:1 stoichiometry (monobenzoate adduct)

The 1:2 adduct likely forms via proton transfer between both amine groups of benzene-1,2-diamine and two benzoic acid molecules, yielding a diammonium dibenzoate salt. The 1:1 variant may involve partial protonation or co-crystallization.

Acid-Base Neutralization Synthesis

Direct Proton Transfer Methodology

Reaction Scheme:
$$ \text{C}6\text{H}8\text{N}2 + 2\text{C}7\text{H}6\text{O}2 \rightarrow \text{C}6\text{H}{10}\text{N}2^{2+} \cdot 2\text{C}7\text{H}5\text{O}2^- $$

Procedure:

  • Dissolve benzene-1,2-diamine (1.08 g, 10 mmol) in anhydrous ethanol (50 mL) at 50°C.
  • Add benzoic acid (2.44 g, 20 mmol) portionwise under nitrogen.
  • Reflux for 2 hr until homogeneous.
  • Cool to 0°C, inducing crystallization.
  • Filter and dry under vacuum (Yield: 92–95%).

Key Parameters:

  • Solvent Selection: Ethanol optimizes solubility and salt precipitation.
  • Stoichiometry: 1:2 molar ratio critical for complete proton transfer.
  • Purity Control: Recrystallization from ethanol/water (3:1) achieves >99% purity.

Mechanochemical Synthesis

Solvent-Free Grinding Approach

Procedure:

  • Combine benzene-1,2-diamine (1.08 g) and benzoic acid (2.44 g) in a ball mill.
  • Grind at 30 Hz for 45 min.
  • Wash product with cold diethyl ether to remove unreacted acid.

Advantages:

  • Eliminates solvent waste (green chemistry principles).
  • Achieves quantitative yields in <1 hr.

Characterization Data:

  • IR (KBr): 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1400 cm⁻¹ (symmetric COO⁻ stretch).
  • TGA: Decomposition onset at 210°C, confirming thermal stability.

Aqueous Co-Crystallization Method

pH-Controlled Precipitation

Procedure:

  • Dissolve benzene-1,2-diamine (1.08 g) in deionized water (100 mL).
  • Adjust pH to 4.0 using 1M HCl.
  • Add benzoic acid (2.44 g) dissolved in warm water (50 mL).
  • Stir at 25°C for 24 hr.
  • Collect crystals via vacuum filtration.

Critical Factors:

  • pH Optimization: Maintain pH 3.5–4.5 to prevent diamine oxidation.
  • Crystal Morphology: Needle-like crystals form in orthogonal space group P2₁/c.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (%) Reaction Time Scalability
Acid-Base Neutralization 95 99.5 2 hr Industrial
Mechanochemical 98 98.2 45 min Lab-scale
Aqueous Crystallization 89 97.8 24 hr Pilot-scale

Key Findings:

  • Acid-base neutralization remains the gold standard for large-scale production.
  • Mechanochemical methods offer rapid synthesis but require specialized equipment.
  • Aqueous routes face challenges in controlling polymorphism.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Parameters:

  • Residence Time: 8.5 min
  • Temperature: 50°C
  • Throughput: 12 kg/hr

Advantages:

  • Reduces oxidation byproducts to <0.2%.
  • Achieves 99.8% conversion efficiency.

Emerging Methodologies

Microwave-Assisted Synthesis

Conditions:

  • 300 W, 80°C, 10 min
  • Yield: 94% with 99.1% purity

Mechanism: Dielectric heating accelerates proton transfer kinetics.

Quality Control Protocols

Table 3: Analytical Specifications

Parameter Requirement Test Method
Assay (HPLC) ≥99.0% USP <621>
Heavy Metals ≤10 ppm ICP-MS
Residual Solvents <500 ppm ethanol GC-FID
Microbial Limits ≤100 CFU/g USP <61>

Applications and Derivative Synthesis

  • Pharmaceutical Intermediates: Precursor to benzimidazole-based anthelmintics.
  • Coordination Chemistry: Forms Cu(II) complexes with antitumor activity.
  • Polymer Additives: Antioxidant in rubber vulcanization.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diamine bis(benzoic acid) undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of benzene-1,2-diamine bis(benzoic acid).

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene-1,2-diamine derivatives have diverse applications in various scientific fields, including use as antibacterial agents, in photomechanical polymers, and as organocatalysts . Benzene-1,2-diamine can be utilized to create a cocrystal of benzene-1,2-diamine and benzoic acid .

Scientific Research Applications

  • Antimicrobial Activity Benzimidazoles, derived from *p-*aminobenzoic acid, exhibit bactericidal activity . Research indicates that derivatives of γ-amino acid and benzimidazoles have good antimicrobial properties, even surpassing ampicillin in some instances . For example, synthesizing substituted 1-phenyl-5-oxopyrrolidine derivatives containing benzimidazole moieties and evaluating their in vitro antimicrobial activity against various bacteria such as Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Salmonella enteritidis, Escherichia coli, and Pseudomonas aeruginosa .
  • Catalysis Derivatives of chiral 1,2-diamines, such as those based on cinchona alkaloids, are commonly used as organocatalysts . Benzene-1,2-diamine moieties with electron-withdrawing substituents can influence the catalytic activity .
  • Photomechanical Polymers Bis(azobenzene) diamines are used in creating photomechanical polymers, which transduce light into mechanical work . These materials are valuable for photo-initiated shape adaptivity and force generation, leveraging light's ability to be controlled spatially, temporally, and directionally . Polymers made from these diamines exhibit unique optical nonlinearities and can form surface reliefs when exposed to conventional or polarization holography . The photomechanical output depends on the material's optical properties, morphology, and thermomechanical properties .
  • Synthesis of Novel Compounds Benzene-1,2-diamine is used in the synthesis of various heterocyclic compounds . For example, condensing o-phenylenediamine with PABA in xylene and polyphosphoric acid results in aminobenzimidazole, which can be further treated with substituted aldehydes and ketones . Similarly, condensing benzene-1,2-diamine with acid in hydrochloric acid yields benzimidazole .

Table of Applications and Methods

ApplicationCompound ClassSynthesis MethodKey Findings
Antimicrobial AgentsBenzimidazoles and γ-amino acid derivativesUsing *p-*aminobenzoic acid to synthesize substituted 1-phenyl-5-oxopyrrolidine derivatives containing benzimidazole moieties Demonstrated good bactericidal activity against various bacteria, with some compounds showing higher activity than ampicillin .
OrganocatalysisChiral 1,2-diamine derivativesUtilizing derivatives of chiral 1,2-diamines based on cinchona alkaloids These compounds act as effective organocatalysts in various chemical reactions .
Photomechanical PolymersBis(azobenzene) diaminesPolymerization of bis(azobenzene) diamine monomers with polyimide, polyamide, or poly(amide-imide) polymers Polymers exhibit photomechanical properties, converting light into mechanical work, useful for creating materials with photo-initiated shape adaptivity .
Synthesis of HeterocyclesAminobenzimidazoleCondensing o-phenylenediamine with PABA in xylene and polyphosphoric acid Results in aminobenzimidazole, which can be further modified with aldehydes and ketones .
Synthesis of BenzimidazoleBenzimidazoleCondensation of benzene-1,2-diamine with acid in hydrochloric acid Yields benzimidazole, with microwave methods improving reaction time and yield compared to traditional reflux methods .

Case Studies

  • Antimicrobial Benzimidazoles: A study evaluated the in vitro antimicrobial activity of synthesized compounds against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Salmonella enteritidis, Escherichia coli, and Pseudomonas aeruginosa, using MIC and MBC assays . The results indicated that certain benzimidazoles exhibited higher antimicrobial activity than ampicillin, particularly against L. monocytogenes .
  • Photomechanical Polymers for Actuation: Bis(azobenzene)-containing diamines were used to create polymers capable of transducing light into mechanical work . These polymers were tested for their ability to undergo shape changes upon light exposure, showing potential in remote and wireless actuation applications . The study demonstrated that the photomechanical output is influenced by the polymer's optical and thermomechanical properties .
  • Organocatalysis with Diamine Derivatives: Research on 1,2-benzenediamine-derived catalysts showed their effectiveness in various chemical transformations . The study found that the introduction of electron-withdrawing substituents on the benzene-1,2-diamine moiety generally resulted in lower conversion rates compared to unsubstituted derivatives .

Mechanism of Action

The mechanism of action of benzene-1,2-diamine bis(benzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Substituents

Benzene-1,3-diamine bis(benzoic acid) and Benzene-1,4-diamine bis(benzoic acid) differ in the positions of amine and carboxylic acid groups. These positional changes significantly alter hydrogen-bonding patterns and crystallinity:

  • Hydrogen bonding : Benzene-1,2-diamine derivatives form linear N–H⋯O hydrogen-bonded chains in molecular salts, as observed in sulfonate-containing analogs . In contrast, 1,3- and 1,4-isomers may adopt staggered or branched networks due to geometric constraints.
  • Thermal stability : The 1,2-isomer exhibits higher melting points (e.g., >250°C) compared to 1,3- and 1,4-analogs, attributed to stronger intermolecular interactions .

Table 1: Structural and Thermal Properties

Compound Substituent Positions Melting Point (°C) Key Interactions
Benzene-1,2-diamine bis(benzoic acid) 1,2 >250 Linear N–H⋯O chains
Benzene-1,3-diamine bis(benzoic acid) 1,3 ~200 Staggered H-bonding
Benzene-1,4-diamine bis(benzoic acid) 1,4 ~220 Branched H-bonding

Functional Derivatives: Benzimidazoles vs. Benzotriazoles

Benzotriazoles (e.g., 1H-benzotriazole) are synthesized via diazotization of benzene-1,2-diamine derivatives using nitrous acid . Unlike benzimidazoles, benzotriazoles feature a triazole ring, enhancing their stability as corrosion inhibitors.

  • Synthetic efficiency : Benzotriazole synthesis achieves >70% yields under mild conditions, outperforming traditional benzimidazole routes .
  • Applications : Benzotriazoles are widely used in industrial anticorrosion coatings, whereas benzimidazoles dominate polymer and catalysis applications .

Fluorinated Analogs: Enhanced Solubility and Reactivity

Fluorinated derivatives, such as 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (Similarity: 0.94) and 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (Similarity: 0.94), exhibit distinct properties due to electron-withdrawing CF₃ groups :

  • Solubility: Fluorinated analogs demonstrate improved solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-fluorinated counterparts.
  • Catalytic activity : CF₃-substituted benzimidazoles enhance oxidative stability in iron complexes used for styrene oxidation .

Q & A

Q. Table 1: Catalyst Comparison for Synthesis

CatalystYield (%)Reaction Time (h)Recyclability
Oxalic acid9024 cycles
HCl654Non-reusable
H₂SO₄703Non-reusable
Data derived from .

How can the crystal structure of Benzene-1,2-diamine bis(benzoic acid) be resolved with high precision?

Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL (for small-molecule refinement) or OLEX2 (for integrated structure solution and visualization) is recommended . Methodological steps include:

  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using HFIX commands.
  • Validation : Check for data completeness (>95%) and R-factor convergence (<0.05) to ensure structural accuracy.

How should researchers address discrepancies in spectroscopic data during structural characterization?

Answer:
Contradictions between NMR, IR, and XRD data often arise from polymorphism or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-validate XRD-derived bond lengths with DFT-calculated geometries.
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution.
  • Crystallographic software : Use OLEX2’s Platon toolkit to analyze packing interactions that may influence solid-state vs. solution structures .

What advanced applications exist for Benzene-1,2-diamine bis(benzoic acid) in polymer science?

Answer:
The compound serves as a monomer in synthesizing polybenzimidazoles (PBIs) with 4-pyridine bridges for ion-selective membranes . Key steps:

  • Polymerization : React with diacids (e.g., isophthalic acid) in polyphosphoric acid at 180°C for 24 hours.
  • Membrane fabrication : Cast the polymer in dimethyl sulfoxide (DMSO) and anneal at 120°C to enhance mechanical stability.
  • Performance metrics : Evaluate fluoride ion selectivity via conductivity measurements in alkaline media.

How can thermal stability and decomposition pathways of this compound be systematically analyzed?

Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) provides insights:

  • TGA conditions : Heat at 10°C/min under nitrogen to 800°C.
  • Decomposition profile : Observe major weight loss at ~300°C, correlating with benzoic acid sublimation and diamine degradation.
  • MS fragmentation : Identify volatile byproducts (e.g., CO₂, NH₃) to reconstruct degradation mechanisms.

What strategies optimize catalytic efficiency in reactions involving Benzene-1,2-diamine bis(benzoic acid)?

Answer:
Catalyst performance depends on:

  • Acid strength : Brønsted acids (e.g., oxalic acid) protonate the diamine, accelerating nucleophilic attack on carbonyl groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states but risk side reactions.
  • Additive screening : Co-catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction rates in esterification steps.

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